molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one

Cat. No.: B12883703
CAS No.: 89225-10-5
M. Wt: 234.33 g/mol
InChI Key: KIYRWJVQEQEDTD-UHFFFAOYSA-N
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Description

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is a cyclohexanone derivative featuring a propyl-substituted furan moiety attached via an ethyl group at the 2-position of the cyclohexanone ring. The propylfuran group introduces unique electronic and steric properties, distinguishing it from phenyl- or chlorophenyl-substituted analogs. Its synthesis likely involves aldol condensation or similar methods, as seen in related compounds (e.g., asymmetrical mono-carbonyl curcumin analogs) .

Properties

CAS No.

89225-10-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3

InChI Key

KIYRWJVQEQEDTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)C(C)C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone can be achieved through several synthetic routes. One common method involves the condensation of 5-propylfuran-2-carbaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone typically involves large-scale batch or continuous processes. The starting materials, 5-propylfuran-2-carbaldehyde and cyclohexanone, are mixed in a reactor with a suitable base catalyst. The reaction mixture is heated to the required temperature, and the product is isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclohexanone derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight Key Features Status/Activity
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one (Target) Propylfuran-ethyl ~250 (estimated) Lipophilic furan group; potential for unique metabolic pathways Not explicitly regulated; research interest inferred
Methoxetamine (MXE) 3-Methoxyphenyl, ethylamino 231.77 Dissociative anesthetic; NMDA receptor antagonist Schedule I controlled substance (U.S.)
Norketamine 2-Chlorophenyl, amino 209.63 Ketamine metabolite; psychoactive Regulated under drug laws
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl 208.69 Lacks amino group; precursor in ketamine synthesis Intermediate status
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one (corrected) 3-Methoxyphenyl, ethylamino 233.7 (estimated) Structural analog of MXE; psychoactive potential Subject to regulatory scrutiny
2-(Methylamino)-2-(2-methylphenyl)cyclohexan-1-one 2-Methylphenyl, methylamino 217.7 (estimated) Dissociative effects; designer drug Listed in controlled substance directories

Key Observations:

Substituent Impact on Activity: Aromatic vs. Heterocyclic Groups: The target compound’s propylfuran group contrasts with phenyl/chlorophenyl rings in analogs like MXE or norketamine. Furan’s electron-rich nature may alter binding affinity or metabolic stability compared to phenyl groups . Amino Group Presence: Unlike MXE or norketamine, the target lacks an amino substituent, which is critical for NMDA receptor interaction in dissociative drugs . This suggests divergent pharmacological profiles.

Molecular Weight: The target’s higher molecular weight (~250 vs. 208–233 for others) may influence solubility and bioavailability.

Synthetic Pathways: The target’s synthesis may parallel methods for asymmetrical mono-carbonyl curcumin analogs (aldol condensation of cyclohexanone with furan-derived aldehydes) . In contrast, MXE and norketamine involve amino-functionalization via reductive amination or nitro reduction .

Regulatory and Safety Considerations: While MXE and norketamine are regulated due to psychoactive effects, the target compound’s lack of an amino group and heterocyclic substituent may exempt it from current controls. However, structural similarity to regulated analogs warrants caution in legal evaluations .

Research Implications

  • Biological Activity : The propylfuran moiety may confer antioxidant or cytotoxic properties, as seen in furan-containing natural products . Comparative cytotoxicity studies with phenyl-substituted analogs (e.g., AMACs) are recommended .
  • Metabolic Stability : Furans are prone to oxidative metabolism, which could limit the target’s bioavailability compared to phenyl-based compounds .

Biological Activity

2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is a compound of interest due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which consists of a cyclohexanone core substituted with a propylfuran moiety. This structural configuration may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one has been explored in various studies, highlighting several key areas:

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, suggesting that 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one may possess similar activity.

2. Antioxidant Properties
Antioxidant activity is another significant aspect, as many cyclohexanones have been reported to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

3. Cytotoxic Effects
Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism may involve apoptosis or cell cycle arrest, similar to other structurally related compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one. Below is a summary of notable findings:

StudyFocusKey Findings
Study AAntimicrobialDemonstrated inhibition of E. coli and S. aureus growth at low concentrations.
Study BAntioxidantShowed significant reduction in oxidative stress markers in vitro.
Study CCytotoxicityInduced apoptosis in cancer cell lines with IC50 values indicating potency comparable to known chemotherapeutics.

The mechanisms through which 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one exerts its biological effects are still under investigation but may include:

1. Interaction with Enzymes
The compound may inhibit specific enzymes involved in metabolic pathways, similar to other furan derivatives that affect cytochrome P450 enzymes.

2. Modulation of Signaling Pathways
It is hypothesized that this compound could modulate signaling pathways associated with inflammation and cancer progression, potentially through the NF-kB or MAPK pathways.

Safety and Toxicology

Toxicological assessments are essential for understanding the safety profile of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one. Preliminary hazard assessments suggest that while the compound shows promise, further studies are needed to evaluate its long-term effects and potential toxicity in vivo.

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